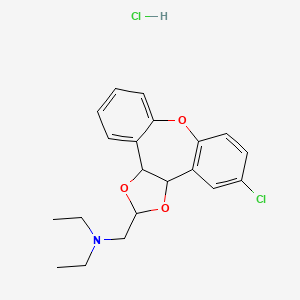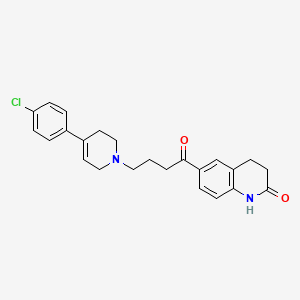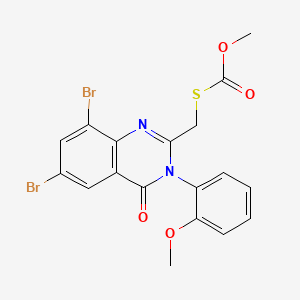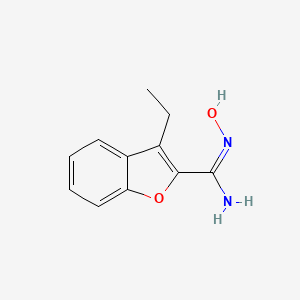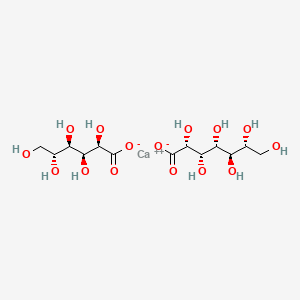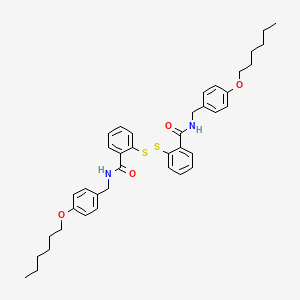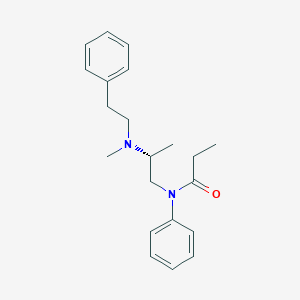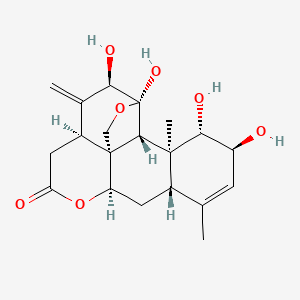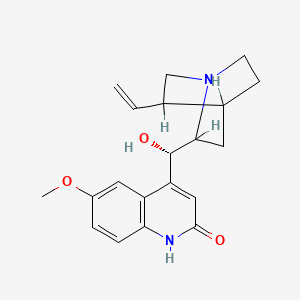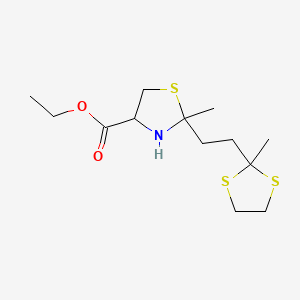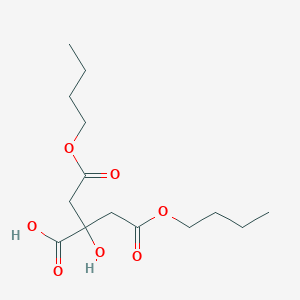
1,3-Dibutyl citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibutyl citrate is an organic compound with the molecular formula C14H24O7. It is a derivative of citric acid, where two of the hydroxyl groups are esterified with butyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibutyl citrate can be synthesized through the esterification of citric acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of citric acid to this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the high-quality production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibutyl citrate undergoes various chemical reactions, including:
Esterification: The formation of esters from citric acid and butanol.
Hydrolysis: The breakdown of esters into their corresponding acids and alcohols in the presence of water and an acid or base catalyst.
Oxidation: The oxidation of the butyl groups to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Esterification: Butanol, sulfuric acid, and citric acid under reflux conditions.
Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Major Products Formed
Esterification: this compound.
Hydrolysis: Citric acid and butanol.
Oxidation: Carboxylic acids derived from the oxidation of butyl groups.
Applications De Recherche Scientifique
1,3-Dibutyl citrate has several applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: Investigated for its potential as a biodegradable plasticizer in biological systems.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Employed in the production of flexible PVC products, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 1,3-Dibutyl citrate involves its interaction with various molecular targets and pathways:
Plasticization: It interacts with polymer chains, reducing intermolecular forces and increasing flexibility.
Biodegradation: Enzymatic hydrolysis of the ester bonds leads to the breakdown of this compound into citric acid and butanol, which are further metabolized.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyl citrate: Another ester of citric acid with three butyl groups.
Acetyl tributyl citrate: An acetylated derivative of tributyl citrate.
Dioctyl terephthalate: A commonly used plasticizer with similar applications.
Uniqueness
1,3-Dibutyl citrate is unique due to its specific esterification pattern, which provides distinct properties such as enhanced biodegradability and biocompatibility compared to other plasticizers .
Propriétés
IUPAC Name |
4-butoxy-2-(2-butoxy-2-oxoethyl)-2-hydroxy-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O7/c1-3-5-7-20-11(15)9-14(19,13(17)18)10-12(16)21-8-6-4-2/h19H,3-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCRWCVBMHENNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101996-65-0 |
Source


|
| Record name | 1,3-Dibutyl citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101996650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-DIBUTYL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU7EM751PK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
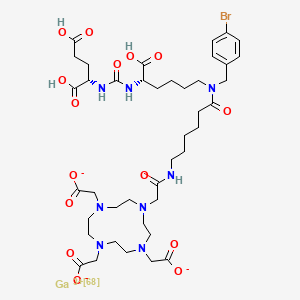
![diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-)](/img/structure/B12704938.png)
